molecular formula C6H13ClN2O3 B581957 L-Alanyl-l-alanine HCl CAS No. 56611-94-0

L-Alanyl-l-alanine HCl

Cat. No.: B581957
CAS No.: 56611-94-0
M. Wt: 196.631
InChI Key: YKZTXOMGFUVZSN-MMALYQPHSA-N
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Description

L-Alanyl-L-alanine HCl, also known as L-Ala-OMe·HCl, is a versatile reagent commonly used in solution phase peptide synthesis . It is often used to synthesize dipeptides .


Synthesis Analysis

This compound can be synthesized from L-glutaminate . The process involves over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . Another method involves the use of L-Alanine methyl ester hydrochloride as a starting material in the synthesis of alanine isoxazolidide .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in the synthesis of N-Fmoc-l-alanyl-l-alanine methyl ester and α-amino acid-based sector block dendrons . It also plays a role in the enzymatic production of L-alanyl-l-glutamine .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 160.1711 . It is soluble in water .

Scientific Research Applications

  • Microbial Fermentation for L-Alanine Production : L-Alanine, a component of L-Ala-L-Ala HCl, has significant applications in food, pharmaceuticals, and veterinary medicine. Efficient production of L-alanine using microbial fermentation has been demonstrated, highlighting its potential in reducing production costs and promoting broader application (Zhou et al., 2015).

  • Production of Dipeptides for Clinical and Nutritional Purposes : The fermentative production of L-alanyl-L-glutamine, a dipeptide with clinical and nutritional importance, using a metabolically engineered Escherichia coli strain has been developed. This method demonstrates an efficient manufacturing approach for such dipeptides, potentially expanding their usage (Tabata & Hashimoto, 2007).

  • Investigating Protein and DNA Structure : Vibrational spectroscopy, which includes the study of L-Ala-L-Ala, has been used to study protein and DNA structure, hydration, and the binding of biomolecules. This research contributes to understanding the structure, function, and electronic properties of molecules in various environments (Jalkanen et al., 2006).

  • Anti-corrosive Applications : L-Alanine methyl ester nitrate, a derivative of L-Ala, has been studied for its anti-corrosive properties on mild steel in acidic conditions. This research suggests potential industrial applications in corrosion inhibition (Aslam et al., 2021).

  • Enzyme Inhibition and Biomedical Research : The metabolism of D-alanine, which involves the conversion of L-alanine, is essential for the growth and biofilm formation of Streptococcus mutans. This has implications for developing targeted drugs for dental caries treatment (Qiu et al., 2016).

  • Biopolymer Research : Research on nylon-6 copolymers incorporating amino acids like alanine has shown potential for creating biodegradable and biocompatible materials, relevant in the fields of materials science and environmental sustainability (Nagata & Kiyotsukuri, 1992).

Mechanism of Action

Target of Action

L-Alanyl-l-alanine HCl, also known as Ala-Ala, is a dipeptide consisting of two alanine molecules. It is primarily targeted by enzymes such as alanine dehydrogenase (AlaDH) and amino acid ester acyltransferase . These enzymes play a key role in microbial carbon and nitrogen metabolism, spore formation, and photosynthesis .

Mode of Action

The compound interacts with its target enzymes to undergo various biochemical reactions. For instance, in the presence of alanine dehydrogenase, L-Alanyl-l-alanine can be converted into pyruvate, which is a key intermediate in several metabolic pathways . The interaction of L-Alanyl-l-alanine with its targets results in changes in the metabolic pathways of the organism.

Biochemical Pathways

L-Alanyl-l-alanine participates in several biochemical pathways. It is involved in the metabolism of alanine, one of the 20 standard amino acids used in the biosynthesis of proteins . Additionally, it can be used in the biosynthesis of L-alanyl-L-glutamine, a dipeptide with high water solubility, good thermal stability, and high bioavailability .

Pharmacokinetics

It is known that l-alanyl-l-alanine can be used as a starting material in the synthesis of other compounds via solution phase peptide synthesis . This suggests that it may have good bioavailability.

Result of Action

The action of this compound at the molecular and cellular level results in the production of other compounds, such as L-alanyl-L-glutamine . This compound has been found to protect the gastrointestinal tract, reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the conformation and thus the reactivity of the molecule . Furthermore, the presence of other compounds, such as enzymes and substrates, can also influence the compound’s action, efficacy, and stability .

Future Directions

Research is ongoing to improve the production of L-Alanyl-L-alanine HCl. For instance, metabolic engineering of Escherichia coli for efficient production of L-alanyl-l-glutamine is being explored . This work provides a microbial cell factory for efficient production of L-alanyl-l-glutamine with industrial potential .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZTXOMGFUVZSN-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56611-94-0
Record name L-Alanine, L-alanyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56611-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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